molecular formula C9H18N2O B1491066 (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2098011-21-1

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

Cat. No.: B1491066
CAS No.: 2098011-21-1
M. Wt: 170.25 g/mol
InChI Key: HITXICOUJAUQND-UHFFFAOYSA-N
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Description

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction between a nonane ring and an azaspiro ring, with an amino group and a hydroxyl group attached to the azaspiro ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-2-azaspiro[44]nonan-4-yl)methanol involves its interaction with specific molecular targets and pathways The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    (2-Azaspiro[4.4]nonan-3-yl)methanol: A similar compound with a different substitution pattern.

    (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol: Another related compound with an additional aminoethyl group.

Uniqueness

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl groups. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

(2-amino-2-azaspiro[4.4]nonan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITXICOUJAUQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 2
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 3
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 4
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 5
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 6
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

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